1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: 2-chlorobenzyl chloride, dihydropyridine intermediate
Conditions: Basic medium, often using sodium hydroxide
Reaction: Nucleophilic substitution to attach the chlorophenyl group
Step 3: Attachment of the Dimethylphenyl Group
Reactants: 2,3-dimethylaniline, intermediate from Step 2
Conditions: Coupling reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Reaction: Formation of the carboxamide linkage
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine ring through a Hantzsch pyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions.
-
Step 1: Synthesis of the Dihydropyridine Ring
Reactants: Aldehyde, β-keto ester, ammonia or amine
Conditions: Acidic medium, typically using acetic acid
Reaction: Condensation reaction to form the dihydropyridine ring
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
-
Oxidation: : The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
-
Reduction: : The carbonyl group in the carboxamide can be reduced to form amine derivatives.
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions
-
Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles like amines, thiols
Conditions: Basic medium
Major Products
Oxidation: Pyridine derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the dihydropyridine ring is known to interact with calcium channels, potentially modulating their function.
Molecular Targets: Enzymes, receptors, ion channels
Pathways Involved: Signal transduction pathways, metabolic pathways
Comparison with Similar Compounds
1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Similar structure with additional functional groups, used in hypertension treatment.
Nicardipine: Contains a similar dihydropyridine ring, used for its vasodilatory effects.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique binding properties and biological activities compared to other dihydropyridine derivatives.
Conclusion
This compound is a compound with significant potential in various fields of research. Its complex structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-6-5-9-19(15(14)2)23-21(26)17-10-11-20(25)24(13-17)12-16-7-3-4-8-18(16)22/h3-11,13H,12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHZJILDTLFULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.